molecular formula C20H9BrCl2FN3O6 B11024217 N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide

N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide

Cat. No.: B11024217
M. Wt: 557.1 g/mol
InChI Key: XSJCNVVAYAZKQJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide is a complex organic compound that features multiple functional groups, including bromine, fluorine, chlorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps in the synthesis may include:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Halogenation: Introduction of bromine, fluorine, and chlorine atoms.

    Amidation: Formation of the amide bond between the benzoyl and benzamide moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated and nitro-substituted benzamides, such as:

  • N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide.
  • N-(4-chloro-2-fluorophenyl)-2-bromo-N-(2-bromo-4-nitrobenzoyl)-4-nitrobenzamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H9BrCl2FN3O6

Molecular Weight

557.1 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitrobenzamide

InChI

InChI=1S/C20H9BrCl2FN3O6/c21-10-1-6-18(17(24)7-10)25(19(28)13-4-2-11(26(30)31)8-15(13)22)20(29)14-5-3-12(27(32)33)9-16(14)23/h1-9H

InChI Key

XSJCNVVAYAZKQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N(C2=C(C=C(C=C2)Br)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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